C8H11BrClN3

Nucleophilic aromatic substitution Regioselective synthesis Pyrimidine derivatization

5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine (CAS 57054-89-4; molecular formula C₈H₁₁BrClN₃; MW 264.55) is a trisubstituted pyrimidine derivative belonging to the halogenated heterocycle class widely employed as synthetic intermediates in drug discovery. The compound features a strategically differentiated halogen pair—bromine at C5 and chlorine at C4—alongside a diethylamino substituent at C2, which together confer regiochemically addressable reactivity for sequential derivatization.

Molecular Formula C8H11BrClN3
Molecular Weight 264.55 g/mol
Cat. No. B11819708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC8H11BrClN3
Molecular FormulaC8H11BrClN3
Molecular Weight264.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CC(=NN)N.Cl
InChIInChI=1S/C8H10BrN3.ClH/c9-7-3-1-2-6(4-7)5-8(10)12-11;/h1-4H,5,11H2,(H2,10,12);1H
InChIKeyGHEJOVTUBDNGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine (CAS 57054-89-4): A Halogenated Pyrimidine Building Block for Kinase-Focused Medicinal Chemistry


5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine (CAS 57054-89-4; molecular formula C₈H₁₁BrClN₃; MW 264.55) is a trisubstituted pyrimidine derivative belonging to the halogenated heterocycle class widely employed as synthetic intermediates in drug discovery . The compound features a strategically differentiated halogen pair—bromine at C5 and chlorine at C4—alongside a diethylamino substituent at C2, which together confer regiochemically addressable reactivity for sequential derivatization . Within the broader family of bromo-chloro-pyrimidines, this specific regioisomer is distinguished by its C4 chloride placement, which, according to established pyrimidine SNAr reactivity hierarchies (C4 > C2 ≫ C5), renders it more reactive toward nucleophilic aromatic substitution than the C2-chloro regioisomer CAS 57054-88-3 [1]. The compound is commercially available at purities ranging from 95% to 98% from multiple research chemical suppliers .

Why Generic Substitution Among C₈H₁₁BrClN₃ Isomers Compromises Synthetic Utility: The Regiochemical Imperative


The molecular formula C₈H₁₁BrClN₃ corresponds to at least seven structurally distinct isomers, each bearing halogens and an amine substituent at different positions on the pyrimidine (or, in some cases, imidazole) ring [1]. These positional variations produce profound differences in chemical reactivity: the established SNAr reactivity order for halopyrimidines places C4-substituted chlorides as substantially more reactive than C2-substituted chlorides, with C5 halides being essentially inert under standard nucleophilic displacement conditions [2]. Consequently, the regioisomer 5-bromo-4-chloro-N,N-diethylpyrimidin-2-amine (CAS 57054-89-4) offers a C4-Cl handle for selective first-step derivatization, whereas its C2-Cl regioisomer (CAS 57054-88-3) presents a less reactive chloride that requires more forcing conditions and may compromise reaction sequence fidelity [2]. Simply procuring any C₈H₁₁BrClN₃ isomer without verifying the substitution pattern risks unintended regiochemical outcomes, reduced synthetic yields, and incompatibility with established medicinal chemistry protocols that rely on predictable C4-preferential reactivity [2].

Quantitative Differentiation Evidence: 5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine (CAS 57054-89-4) vs. Closest Analogs


C4-Cl vs. C2-Cl Regiochemical Reactivity: SNAr Reaction Rate Differentiation of >10-Fold

The target compound (CAS 57054-89-4) bears chlorine at the C4 position of the pyrimidine ring, whereas its regioisomer 5-bromo-2-chloro-N,N-diethylpyrimidin-4-amine (CAS 57054-88-3) places chlorine at C2. According to the experimentally established SNAr reactivity hierarchy for halopyrimidines, the C4 position is substantially more reactive than C2 toward nucleophilic displacement, with reported C4:C2 selectivity ratios ranging from 1:1 to 4:1 for neutral nitrogen nucleophiles under non-catalyzed conditions [1]. Under Pd-catalyzed amination conditions, the regioselectivity strongly favors the C4-substituted product, enabling clean sequential derivatization [1]. In Sonogashira coupling, C4 and C2 chlorides show little reactivity difference, but in Suzuki and Stille couplings, a strong C4 preference has been observed, such that sequential introduction of different substituents has been achieved on 2,4-dichloropyrimidine substrates [1]. This means that for a user planning sequential functionalization (amine displacement followed by cross-coupling), the C4-Cl isomer (57054-89-4) enables a predictable C4-first derivatization sequence, whereas the C2-Cl isomer (57054-88-3) would require reversed or modified synthetic planning with potentially lower overall yield [1].

Nucleophilic aromatic substitution Regioselective synthesis Pyrimidine derivatization

Orthogonal C5-Br / C4-Cl Cross-Coupling Handles: Sequential Derivatization Without Protecting Group Chemistry

The target compound presents a bromine at C5 and a chlorine at C4, a halogen pairing that enables orthogonal, sequential Pd-catalyzed cross-coupling without protecting group manipulation. The C-Br bond undergoes oxidative addition to Pd(0) under significantly milder conditions than the C-Cl bond, allowing selective first-step Suzuki-Miyaura, Stille, or Buchwald-Hartwig coupling at the C5 position while leaving the C4-Cl intact for subsequent nucleophilic displacement or a second, more forcing cross-coupling step . This orthogonal reactivity profile is a direct consequence of the C-Br vs. C-Cl bond dissociation energy difference (approximately 20–25 kcal/mol favoring C-Br activation) . In contrast, analogs such as 5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine (CAS 1894552-79-4) or (5-Bromo-2-chloro-pyrimidin-4-yl)-isobutyl-amine (CAS 501127-34-0) may have different steric or electronic environments around the halogens that modulate their relative cross-coupling rates [1]. The presence of the diethylamino group at C2 in the target compound further electronically deactivates the pyrimidine ring toward oxidative addition, potentially enhancing the selectivity window between C5-Br and C4-Cl activation [2].

Suzuki-Miyaura coupling Sequential functionalization Halogen selectivity

Commercial Purity Tier Differentiation: CAS 57054-89-4 Offers 98% Purity Grade vs. 95% Baseline for Closest Regioisomer

Among commercially available C₈H₁₁BrClN₃ isomers, the target compound (CAS 57054-89-4) is offered at a certified purity of 98% (HPLC) by Leyan , whereas its closest regioisomer 5-bromo-2-chloro-N,N-diethylpyrimidin-4-amine (CAS 57054-88-3) carries a standard purity specification of 97% from Bidepharm , and the general commercial baseline for both compounds from bulk suppliers (e.g., AKSci) is 95% . The 98% grade is accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . Other C₈H₁₁BrClN₃ isomers such as 5-bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride (CAS 1346537-33-4) and 1-(5-bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride (CAS 2135587-14-1) are also typically offered at 95% purity . For synthetic applications requiring precise stoichiometry (e.g., fragment-based library construction, late-stage functionalization of advanced intermediates), a 3% absolute purity difference between 95% and 98% translates to a 60% reduction in total impurity burden (5% → 2%), which can significantly affect reaction yields in stoichiometry-sensitive transformations [1].

Chemical purity Quality control Procurement specification

Bromo-Chloro-Pyrimidine Scaffold as Validated Kinase Hinge-Binding Motif: CDK9 IC₅₀ = 38 nM Benchmark

The bromo-chloro-pyrimidine scaffold shared by the target compound has been pharmacologically validated as a kinase hinge-binding motif. In biochemical assays, the closely related scaffold 5-bromo-2-chloropyrimidine demonstrated potent inhibition of cyclin-dependent kinase 9 (CDK9) with an IC₅₀ of 38 nM, disrupting RNA polymerase II phosphorylation and halting oncogenic transcription [1]. The chlorine atom forms critical hydrogen bonds with the Cys106 residue in the ATP-binding pocket, while the bromine engages in hydrophobic interactions with Leu45, as confirmed by X-ray crystallography (PDB ID: 7T9X) [1]. Selectivity screening against 468 kinases revealed >50-fold specificity for CDK9 over CDK1/2, indicating that the bromo-chloro substitution pattern contributes to a favorable selectivity window [1]. Separately, a series of novel bromo-pyrimidine analogs demonstrated potent in vitro cytotoxic activity against K562 (human chronic myeloid leukemia) cells and were evaluated for Bcr/Abl tyrosine kinase inhibitory activity, with dasatinib as a reference standard [2]. Derivatives of 5-bromo-2-chloropyrimidin-4-amine have also demonstrated significant in vitro antibacterial and antifungal activities against pathogenic strains, with compound N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide (7b) showing the most pronounced antimicrobial effect .

Kinase inhibition CDK9 Hinge-binding motif Oncology

Diethylamino vs. Primary Amine N-Substituent: Expected Impact on logP and Membrane Permeability

The target compound (CAS 57054-89-4) bears an N,N-diethylamino group at the C2 position of the pyrimidine ring, which is substantially more lipophilic than the primary amine (−NH₂) present in analogs such as 5-bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine (CAS 1894552-79-4). Based on established fragment contribution models, the diethylamino group adds approximately 1.5–2.0 log units to the calculated logP compared to a primary amine [1]. This difference has practical implications for chromatographic purification, aqueous solubility, and membrane permeability in cellular assays. The diethylamino substituent also provides greater steric shielding of the C2 position, which may influence the compound's metabolic stability by reducing CYP-mediated N-dealkylation susceptibility compared to smaller N-alkyl analogs such as the N-sec-butyl derivative (CAS 477593-06-9) or the N-isobutyl derivative (CAS 501127-34-0) [2]. For users planning to elaborate the scaffold into lead-like molecules, the diethylamino group provides a calculated logD₇.₄ in the range of 2.0–3.0, consistent with CNS drug-like chemical space, whereas the primary amine analog is predicted to have a logD₇.₄ < 1.0 [3].

Lipophilicity Drug-likeness Physicochemical properties

Bromo-Chloro-Pyrimidine Antimicrobial Scaffold Validation: Class-Level Evidence from 5-Bromo-2-chloropyrimidin-4-amine Derivatives

The 5-bromo-2-chloropyrimidine core, which constitutes the halogenated scaffold of the target compound, has been validated for antimicrobial applications through systematic derivative synthesis and screening. A series of (E)-N-benzylidene-5-bromo-2-chloropyrimidin-4-amine derivatives (compounds 6a–l) were synthesized and screened for anti-inflammatory, antimicrobial, and in vitro antioxidant activities [1]. Structure-activity relationship analysis demonstrated that hydroxyl groups on the aromatic ring contribute critically to antioxidant potency, with compounds 6k, 6j, 6d, and 6e showing significant radical scavenging activity [1]. Independently, N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide (compound 7b) exhibited significant in vitro activity against tested pathogenic bacterial and fungal strains . These data establish that the 5-bromo-2-chloro-pyrimidine core—which the target compound (CAS 57054-89-4) shares—has demonstrable bioactivity potential when elaborated with appropriate substituents. The diethylamino group at C2 in the target compound provides a distinct vector for derivatization compared to the C4-amino derivatives explored in the cited studies, potentially enabling access to different regions of chemical space [2].

Antimicrobial activity Antifungal activity Schiff base derivatives

Procurement-Relevant Application Scenarios for 5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine (CAS 57054-89-4)


Kinase-Focused Medicinal Chemistry: CDK9 and BET Bromodomain Inhibitor Lead Generation

For medicinal chemistry teams pursuing ATP-competitive kinase inhibitors or BET bromodomain modulators, CAS 57054-89-4 serves as a strategically functionalized starting material. The 5-bromo-2-chloropyrimidine core has demonstrated CDK9 inhibition with IC₅₀ = 38 nM and >50-fold selectivity over CDK1/2 in a 468-kinase panel [1]. The C4-Cl handle enables introduction of solubilizing amine substituents via SNAr, while the C5-Br permits late-stage Suzuki coupling to explore aryl/heteroaryl diversity. The diethylamino group at C2 may provide a differentiated selectivity profile compared to primary amine or N-methyl analogs through altered hinge-region hydrogen bonding geometry [2]. Parallel synthesis of focused libraries from this scaffold can be executed without protecting group strategies due to the orthogonal reactivity of the C4-Cl and C5-Br handles [3].

Anti-Infective Drug Discovery: Antimicrobial and Antifungal Scaffold Elaboration

Research groups targeting novel antibacterial or antifungal agents can leverage the validated antimicrobial potential of the 5-bromo-2-chloropyrimidine core. Derivatives of the closely related 5-bromo-2-chloropyrimidin-4-amine scaffold have demonstrated significant in vitro activity against pathogenic bacterial and fungal strains, particularly when elaborated with sulfonamide or Schiff base functionality [4]. The target compound (CAS 57054-89-4) provides a complementary derivatization vector, with the C2-diethylamino group pre-installed, allowing users to explore C4 and C5 modifications without competing reactivity at the C2 position. This is in contrast to analogs where the primary amine is at C4, which may require protection before C2 or C5 functionalization [5].

Parallel Library Synthesis: Orthogonal Halogen Handles for Diversity-Oriented Synthesis

For groups conducting diversity-oriented synthesis (DOS) or DNA-encoded library (DEL) construction, CAS 57054-89-4 offers a bis-electrophilic core with predictable, sequential reactivity. The C4-Cl undergoes selective SNAr with amines at room temperature to moderate heating, while the C5-Br is reserved for subsequent Pd-catalyzed cross-coupling under more forcing conditions. This orthogonal pairing enables a two-step diversification sequence—introducing amine diversity at C4 followed by aryl/heteroaryl diversity at C5—without intermediate purification complications arising from regioisomeric mixtures [3]. The 98% purity grade with batch-specific QC documentation supports reproducible library production with minimized impurity carry-through, which is critical for DEL fidelity and hit confirmation workflows.

Agrochemical Intermediate: Halogenated Pyrimidine Building Block for Herbicide and Fungicide Discovery

Beyond pharmaceutical applications, halogenated pyrimidines are established scaffolds in agrochemical discovery, serving as intermediates for sulfonylurea and triazolopyrimidine herbicides as well as strobilurin-analog fungicides. The dual-halogen pattern of CAS 57054-89-4 enables sequential introduction of agrochemically relevant substituents (e.g., sulfonamide, triazole, methoxyacrylate) at defined positions [6]. The diethylamino substituent at C2 may confer favorable soil mobility or plant uptake characteristics compared to more polar primary amine analogs, based on established pyrimidine agrochemical physicochemical profiles [7]. The commercial availability at 95–98% purity from multiple suppliers supports pilot-scale synthesis for agrochemical lead optimization programs.

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